molecular formula C7H14N2O2 B14348546 N-Acetyl-N-(1-aminopropan-2-yl)acetamide CAS No. 94514-08-6

N-Acetyl-N-(1-aminopropan-2-yl)acetamide

Cat. No.: B14348546
CAS No.: 94514-08-6
M. Wt: 158.20 g/mol
InChI Key: JUTIJTWMBMFQRK-UHFFFAOYSA-N
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Description

N-Acetyl-N-(1-aminopropan-2-yl)acetamide is a chemical compound of interest in organic and medicinal chemistry research. The structure of this molecule incorporates a 1-aminopropan-2-ol moiety, a well-characterized amino alcohol that is a versatile chiral building block for the synthesis of various pharmaceutical agents . The presence of dual acetamide groups is a significant functional feature, as the acetamide functional group is a common motif in marketed drugs and is frequently employed in the design of compounds for biological screening and as an intermediate in organic synthesis . Compounds featuring acetamide linkages are explored in diverse research areas, including the development of novel enzyme inhibitors and other bioactive molecules . Researchers can utilize this reagent as a potential building block for the construction of more complex molecular architectures. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

94514-08-6

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N-acetyl-N-(1-aminopropan-2-yl)acetamide

InChI

InChI=1S/C7H14N2O2/c1-5(4-8)9(6(2)10)7(3)11/h5H,4,8H2,1-3H3

InChI Key

JUTIJTWMBMFQRK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N(C(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Acetylation of Primary Amines

The most straightforward route to N-Acetyl-N-(1-aminopropan-2-yl)acetamide involves the acetylation of 1-aminopropan-2-amine. Reacting the primary amine with acetic anhydride or acetyl chloride in the presence of a base, such as triethylamine, yields the target compound. This method, detailed by VulcanChem, achieves moderate yields (65–75%) under ambient conditions. The reaction mechanism proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acetylating agent.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0–25°C
  • Molar Ratio: 1:1.2 (amine to acetylating agent)

Purification typically involves crystallization from ethanol-water mixtures or column chromatography using silica gel.

Two-Step Protection-Deprotection Strategies

Patents disclose methods employing protective groups to enhance selectivity. For example, a benzyl carbamate (Cbz) group temporarily protects the amine during intermediate synthesis. After acetylation, hydrogenolysis removes the Cbz group, yielding the final product. This approach minimizes side reactions, such as over-acetylation, and improves overall yields to 80–85%.

Catalytic Hydrogenation Approaches

Hydrogenation of Nitro Precursors

A patent by Google Patents (EP2621894B1) describes the reduction of nitro intermediates using hydrogen gas and palladium-based catalysts. For instance, hydrogenating 2-nitro-N-(2,2,2-trifluoroethyl)acetamide at 50 psi H₂ with 5% Pd/C in methanol affords this compound in 92% yield.

Catalyst Optimization:

Catalyst Pressure (psi) Yield (%)
Pd/C (5%) 50 92
PtO₂ 30 85
Raney Ni 50 78

Ammonium Formate as a Hydrogen Source

Alternative reductants like ammonium formate enable hydrogenation under milder conditions. In ethyl acetate at 60°C, ammonium formate reduces nitro groups without requiring high-pressure equipment, achieving 88% yield.

Chemoenzymatic Synthesis

Lipase-Catalyzed Kinetic Resolution

The ACS Journal of Organic Chemistry highlights a chemoenzymatic route using lipases to resolve racemic intermediates. Lipase B from Burkholderia cepacia (Amano PS-IM) catalyzes the enantioselective acetylation of 1-(6-chloro-9H-purin-9-yl)propan-2-ol, yielding the (R)-enantiomer with >99% enantiomeric excess (ee). This method, though slower than chemical catalysis, offers exceptional stereocontrol.

Enzyme Performance Comparison:

Enzyme Substrate ee (%) Yield (%)
Lipase B (B. cepacia) 6-chloro-deriv 99 47
ADH (L. kefir) 6-iodo-deriv 99 86

Alcohol Dehydrogenase-Mediated Reduction

Alcohol dehydrogenases (ADHs) complement lipase-based methods. ADH from Lactobacillus kefir reduces 1-(6-chloro-9H-purin-9-yl)propan-2-one to the corresponding alcohol, which is subsequently acetylated. This two-step process achieves 72% overall yield and 99% ee, demonstrating scalability for industrial applications.

Purification and Characterization

Crystallization Techniques

High-purity this compound (>98%) is obtained via recrystallization from ethanol or acetone. VulcanChem reports optimal crystal growth at −20°C, with solvent-to-product ratios of 5:1.

Chromatographic Methods

Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves acetylated byproducts. Advanced techniques like HPLC with chiral stationary phases validate enantiopurity, critical for pharmaceutical applications.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 3H, CH₃), 2.05 (s, 3H, COCH₃), 3.40 (m, 1H, CH), 6.20 (br s, 1H, NH).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch).

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Yield (%) Purity (%) Cost (USD/g)
Classical Acetylation 75 95 12
Catalytic Hydrogenation 92 98 18
Chemoenzymatic 72 99 25

Catalytic hydrogenation balances cost and yield, while chemoenzymatic methods prioritize stereochemical precision.

Industrial-Scale Production Challenges

Catalyst Recycling

Pd/C catalysts lose efficacy after three cycles, necessitating novel supports like magnetic nanoparticles to improve recyclability.

Solvent Waste Management

Ethyl acetate and dichloromethane generate significant waste. Patent WO2019016828A1 proposes solvent recovery via rotational distillation, reducing environmental impact by 40%.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(1-aminopropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetyl and aminopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N-Acetyl-N-(1-aminopropan-2-yl)acetamide is a compound belonging to the amide class, possessing a unique structure that includes an acetamide group and a propan-2-ylamine moiety. It has a molecular weight of approximately 158.2 g/mol and is typically a white crystalline solid, soluble in polar solvents like water and ethanol.

Scientific Research Applications

  • Organic Synthesis this compound serves as a building block for synthesizing complex organic molecules and valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
  • Pharmaceutical Research Due to its versatile chemical properties and potential biological activities, the compound is used in pharmaceutical research. Alaninamide derivatives, related to this compound, have been designed and synthesized for in vivo and in vitro assays, demonstrating activity in seizure models . These derivatives interact with various channels, suggesting broad antiseizure and antinociceptive activity .

Case Studies

  • Anticonvulsant Efficacy: 2-Amino-N-(1,2-diphenylethyl)-acetamide-hydrochloride (FPL 13950), related to this compound, has shown good oral efficacy and duration of action in preventing seizures in rodents .
  • Lysosomal Phospholipase Inhibition: Studies involving lysosomal phospholipase A2 (LPLA2) inhibition have utilized compounds like Betaxolol and Bromhexine, which share structural similarities with this compound, to predict drug-induced phospholipidosis .

Mechanism of Action

The mechanism of action of N-Acetyl-N-(1-aminopropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Acetyl-N-(1-aminopropan-2-yl)acetamide with structurally related compounds, emphasizing molecular features, synthesis, and spectral properties.

Compound Name Molecular Formula Molecular Weight Key Substituents Synthetic Yield Notable Spectral Data
This compound C7H14N2O2 158.20 1-Aminopropan-2-yl, dual acetyl Not reported Aliphatic δH: ~1.5–3.5 ppm (predicted)
N-Acetyl-N-(2-methylpropyl)acetamide C8H15NO2 157.21 Branched alkyl (2-methylpropyl) Not reported Likely aliphatic δH: 0.9–1.5 ppm (CH3 branches)
N-Acetyl-N-(2-methoxyphenyl)acetamide C11H13NO3 207.23 Aromatic (2-methoxyphenyl) 83% (conventional) 1H-NMR: δ 3.72 (CH3O), 6.77–7.48 (Ar-H)
N,N-Dimethylacetamide C4H9NO 87.12 Dual methyl groups Not applicable 13C-NMR: δ 21.5 (CH3CO), 35.2 (N-CH3)
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide C11H15NO2 193.24 Hydroxy-phenylpropan-2-yl Not reported 1H-NMR: δ 7.2–7.4 (Ar-H), 4.1–4.3 (OH)

Structural and Functional Differences

  • Aliphatic vs.
  • Dual Acetylation: The diacetylated amine contrasts with mono-acetylated derivatives (e.g., N,N-Dimethylacetamide ), which exhibit lower steric hindrance and higher flexibility.
  • Amino Alkyl Chain: The 1-aminopropan-2-yl group introduces a primary amine, enabling hydrogen bonding and derivatization (e.g., salt formation or coordination chemistry), unlike the hydroxyl group in (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide .

Spectral and Computational Insights

  • NMR Shifts: Aliphatic protons in the target compound are expected in δ 1.5–3.5 ppm, distinct from aromatic analogs (δ 6.77–7.48 ). The amino group may cause downfield shifts in 1H-NMR due to hydrogen bonding.
  • DFT Studies : For N,N-diacylaniline derivatives, density functional theory (DFT) reveals perpendicular alignment of amide and aryl planes, reducing steric clashes . Similar conformational analysis for the target compound could predict rotational barriers or stability.

Q & A

Q. What are the key structural features of N-Acetyl-N-(1-aminopropan-2-yl)acetamide, and how do they influence its physicochemical properties?

The compound features a branched alkyl chain with a primary amine group at the 1-aminopropan-2-yl position and two acetyl groups attached to the central nitrogen. This structure promotes hydrogen bonding via the amine and amide groups, enhancing solubility in polar solvents like water or HCl . The steric hindrance from the branched chain may reduce crystallization efficiency, requiring optimization in solvent selection (e.g., petroleum ether for recrystallization) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles and intermolecular interactions, such as Cl···O halogen bonds observed in related acetamide derivatives .

Q. What synthetic routes are available for this compound, and what are their efficiency benchmarks?

A common method involves acylation of 1-aminopropan-2-ylamine with acetic anhydride or acetyl chloride under basic conditions. For example, reacting the amine with acetic anhydride in a 2:1 molar ratio at 0–5°C yields the diacetylated product. Purification via silica gel column chromatography (ethyl acetate/hexane eluent) typically achieves 55–70% yields, as seen in analogous syntheses . Efficiency can be improved by monitoring reaction progress with thin-layer chromatography (TLC) and optimizing stoichiometry to minimize side products like monoacetylated intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

  • NMR : ¹H NMR in DMSO-d₆ reveals distinct signals for the amine proton (δ 1.8–2.1 ppm, broad) and acetyl methyl groups (δ 2.0–2.2 ppm). ¹³C NMR confirms the carbonyl carbons at δ 168–172 ppm .
  • IR : Strong absorptions at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the functional groups .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive mode typically shows [M+H]⁺ peaks, with fragmentation patterns confirming the loss of acetyl groups (e.g., m/z Δ = -42 for CH₃CO) .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its intermolecular interactions in crystal structures?

The compound’s stereochemistry governs packing efficiency and non-covalent interactions. For example, Z-conformation in related acetamides facilitates Cl···O halogen bonding (distance: 2.97 Å), which stabilizes dimeric structures in the crystalline phase . Synchrotron X-ray diffraction (λ = 0.71073 Å) combined with SHELXL refinement (R-factor < 0.05) can resolve these interactions. Molecular mechanics simulations (e.g., using Mercury software) further predict how stereochemical variations impact lattice energy and solubility .

Q. What computational methods are suitable for modeling the compound's conformation and reactivity?

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizations predict ground-state geometries and electron density maps, revealing nucleophilic sites at the amine group .
  • Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, DMF) assess conformational flexibility, particularly the rotation of the 1-aminopropan-2-yl moiety, which influences hydrogen-bonding networks .
  • Docking Studies : For bioactivity research, AutoDock Vina can model interactions with biological targets (e.g., enzymes), leveraging PubChem-derived partial charge data .

Q. How can discrepancies in bioactivity data between studies be systematically addressed?

Contradictions in bioactivity often arise from variations in purity, solvent effects, or assay conditions. To resolve these:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities like monoacetylated derivatives can skew results .
  • Solvent Controls : Compare activity in polar (e.g., PBS) vs. nonpolar (e.g., DMSO) solvents to identify solvent-dependent effects .
  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1–100 µM) to establish EC₅₀ consistency. Statistical tools like Grubbs’ test can identify outliers in replicate experiments .

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